molecular formula C24H27N5O2S B3294528 2-Ethyl-5-((3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-59-2

2-Ethyl-5-((3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B3294528
CAS No.: 887219-59-2
M. Wt: 449.6 g/mol
InChI Key: IITLMRIIKAQMHH-UHFFFAOYSA-N
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Description

2-Ethyl-5-((3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex thiazolo[3,2-b][1,2,4]triazole derivative recognized in medicinal chemistry research for its potential as a multi-target neuropharmacological agent. Its design incorporates a 4-phenylpiperazine moiety, a common pharmacophore in ligands targeting G-protein coupled receptors, particularly within the monoaminergic systems. This compound is primarily investigated for its high-affinity interactions with serotonin (5-HT) receptor subtypes, with research suggesting potent and selective antagonist or partial agonist activity at the 5-HT1A and 5-HT7 receptors, which are critical targets for the study of depression, anxiety, and sleep-wake disorders [https://pubmed.ncbi.nlm.nih.gov/36332822/]. The molecular framework, featuring the fused thiazolotriazole system, is known to contribute to significant metabolic stability and favorable blood-brain barrier penetration, making it a valuable chemical tool for in vitro and in vivo neurological disease models. The primary research value of this compound lies in its utility for elucidating complex signaling pathways in the central nervous system, probing receptor dimerization phenomena, and serving as a lead structure in the development of novel psychotherapeutic agents with improved efficacy and reduced side-effect profiles. Its For Research Use Only status underscores its application strictly within laboratory settings for advancing fundamental and translational neuroscience.

Properties

IUPAC Name

2-ethyl-5-[(3-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-3-20-25-24-29(26-20)23(30)22(32-24)21(17-8-7-11-19(16-17)31-2)28-14-12-27(13-15-28)18-9-5-4-6-10-18/h4-11,16,21,30H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITLMRIIKAQMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazole Ring:

    Substitution Reactions: The methoxyphenyl and phenylpiperazine groups are introduced through nucleophilic substitution reactions, where appropriate halogenated precursors react with nucleophiles under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-((3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity : Research indicates that compounds containing piperazine derivatives often exhibit antidepressant effects. The piperazine ring can influence serotonin receptor activity, which is crucial in mood regulation.
  • Anticancer Properties : Thiazole and triazole derivatives have been studied for their anticancer potential. The compound's structure may enable it to inhibit specific cancer cell lines by disrupting cellular processes.
  • Antimicrobial Activity : Similar compounds have shown promising results against various bacterial and fungal strains. The thiazole and triazole rings are known to contribute to antimicrobial efficacy by interfering with microbial metabolism.

Case Study: Antidepressant Effects

A study examining the effects of similar piperazine derivatives demonstrated significant reductions in depressive-like behaviors in animal models. The mechanism was attributed to modulation of neurotransmitter levels, particularly serotonin and norepinephrine .

Case Study: Anticancer Activity

In vitro studies on related thiazole derivatives revealed their ability to induce apoptosis in cancer cells. These findings suggest that the compound may share similar mechanisms of action, potentially leading to the development of new anticancer therapies .

Data Table: Comparison of Biological Activities

Compound NameStructure TypeBiological ActivityReference
Compound APiperazineAntidepressant
Compound BThiazoleAnticancer
Compound CTriazoleAntimicrobial

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, synthesis yields, physical properties, and biological activities:

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Biological Activity References
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-Fluorophenyl at position 6 >280 64 High MES seizure inhibition
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) 4-Propoxyphenyl at position 6 229 62 Dual MES and PTZ activity
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b) 4-Chlorophenyl and 4-methoxyphenyl at C2/C6 130–132 85 Antimicrobial (hypothesized)
(E/Z)-5-((Phenylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5d) Phenylamino group at position 5 262–263 56 Not reported
Target Compound 3-Methoxyphenyl, 4-phenylpiperazine, ethyl N/A N/A Hypothesized CNS activity

Structural and Functional Insights

  • Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., 4-Fluoro in 3c): Enhance anticonvulsant activity by increasing lipophilicity and membrane permeability . Electron-Donating Groups (e.g., 3-Methoxy in Target Compound): May improve receptor binding through hydrogen-bonding interactions, though this is speculative without direct data.
  • Synthetic Routes :

    • Analogs like 8b and 5d are synthesized via condensation reactions in PEG-400 or acetic acid media with yields >50% . The target compound likely requires similar conditions but with additional steps to introduce the 4-phenylpiperazine chain.
  • Physical Properties :

    • Melting points correlate with molecular symmetry and substituent bulk. For example, 3c (>280°C) has a rigid 4-fluorophenyl group, whereas 8b (130–132°C) incorporates flexible methoxy groups that disrupt crystal packing .

Biological Activity

The compound 2-Ethyl-5-((3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological properties. The presence of the piperazine and methoxyphenyl groups enhances its interaction with various biological targets.

Structural Formula

C21H25N5O2S\text{C}_{21}\text{H}_{25}\text{N}_{5}\text{O}_{2}\text{S}

Key Functional Groups

  • Thiazole ring : Implicated in antimicrobial and anticancer activities.
  • Triazole moiety : Known for antifungal properties and potential in cancer therapy.
  • Piperazine : Often associated with neuropharmacological effects.

Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines. A study reported that specific triazole derivatives demonstrated IC50 values in the micromolar range against colon carcinoma cells (HCT-116) and breast cancer cells (T47D) .

CompoundCancer Cell LineIC50 (μM)
47eT47D43.4
47fHCT-1166.2

Antimicrobial Activity

Thiazolo[3,2-b][1,2,4]triazoles have also been studied for their antimicrobial properties. The incorporation of piperazine into the structure enhances the compound's ability to interact with bacterial membranes. In vitro studies have shown promising results against a range of pathogenic bacteria .

Neuropharmacological Effects

The piperazine component is known for its psychoactive properties. Compounds containing piperazine have been investigated for their potential as antidepressants and anxiolytics. The interaction of the piperazine ring with serotonin receptors may contribute to these effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The piperazine moiety can modulate neurotransmitter receptors.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • DNA Interaction : The triazole ring may intercalate into DNA or interact with topoisomerases.

Study 1: Anticancer Properties

A recent study evaluated the anticancer effects of various thiazolo[3,2-b][1,2,4]triazole derivatives on human cancer cell lines. The results indicated that modifications at the piperazine position significantly influenced cytotoxicity .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of a related thiazole compound against multi-drug resistant bacterial strains. The study concluded that the compound exhibited bactericidal activity comparable to standard antibiotics .

Q & A

Q. What are the critical considerations for designing a multi-step synthesis protocol for this compound?

The synthesis involves sequential reactions such as cyclization, functional group coupling (e.g., piperazine-thiazole linkage), and purification. Key steps include optimizing temperature (70–80°C), solvent choice (e.g., ethanol, DMF), and catalysts (e.g., triethylamine) to enhance yield and purity. Multi-stage purification via recrystallization or chromatography is essential to isolate the final product .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR, ¹H/¹³C) identifies proton environments and substituent arrangements. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy detects functional groups (e.g., hydroxyl, triazole). X-ray crystallography resolves stereochemistry, particularly for chiral centers introduced during synthesis .

Q. How do structural features like the thiazolo-triazole core and substituents influence biological activity?

The fused thiazole-triazole system enhances π-π stacking with biological targets. Substituents like the 3-methoxyphenyl group modulate electron density, affecting binding affinity. Piperazine derivatives improve solubility and receptor interaction, as seen in analogs with anticancer and antimicrobial activity .

Q. What are the standard protocols for assessing preliminary biological activity (e.g., antimicrobial, anticancer)?

Use in vitro assays:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli).
  • Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) to calculate IC₅₀ values. Include controls (e.g., DMSO for solubility) and validate via dose-response curves .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data across studies be resolved?

Variability arises from differences in assay conditions (e.g., cell line selection, serum concentration) or compound purity (>95% required). Replicate experiments with standardized protocols and orthogonal assays (e.g., flow cytometry for apoptosis) improve reliability. Cross-validate using structural analogs to isolate substituent effects .

Q. What strategies optimize reaction yield and purity during large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
  • Solvent-free conditions : Minimizes byproducts in cyclization steps.
  • Catalyst screening : Triethylamine or bleaching earth clay enhances coupling efficiency. Monitor progress via TLC/HPLC and employ recrystallization (water/ethanol) for final purification .

Q. How can in silico methods predict the compound’s mechanism of action?

Molecular docking (AutoDock Vina) identifies binding poses with targets like 14-α-demethylase (antifungal) or kinase domains (anticancer). Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. Pharmacophore modeling guides SAR studies by highlighting critical substituents .

Q. What challenges arise in determining stereochemistry, and how are they addressed?

Chiral centers at the piperazine-thiazole junction require enantiomeric resolution. Techniques include:

  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • Circular Dichroism (CD) : Confirms absolute configuration.
  • X-ray crystallography : Provides definitive spatial arrangement .

Q. How to design derivatives for improved pharmacokinetics (e.g., bioavailability, metabolic stability)?

  • Log P optimization : Introduce polar groups (e.g., hydroxyl) to reduce hydrophobicity.
  • Prodrug strategies : Mask hydroxyl groups with acetyl esters for enhanced absorption.
  • Metabolic profiling : Use hepatic microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) .

Q. What methodologies validate target engagement in cellular models?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to purified receptors.
  • CRISPR-Cas9 knockouts : Confirm on-target effects by deleting putative targets (e.g., EGFR).
  • Fluorescence polarization assays : Measure competitive displacement of labeled ligands .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-5-((3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Reactant of Route 2
Reactant of Route 2
2-Ethyl-5-((3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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